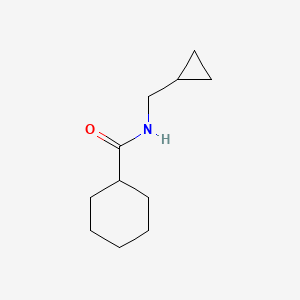
N-(cyclopropylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a non-opioid analgesic that has been shown to have potential as a treatment for chronic pain.
Mecanismo De Acción
The mechanism of action for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals in the brain. By inhibiting the NMDA receptor, N-(cyclopropylmethyl)cyclohexanecarboxamide is able to reduce the transmission of pain signals, resulting in pain relief. Additionally, the inhibition of the NMDA receptor has been shown to reduce the rewarding effects of drugs of abuse, making N-(cyclopropylmethyl)cyclohexanecarboxamide a potential treatment for addiction. Furthermore, the inhibition of the NMDA receptor has been shown to have antidepressant effects, making N-(cyclopropylmethyl)cyclohexanecarboxamide a potential treatment for depression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce pain sensitivity in animal models, indicating its potential as a non-opioid analgesic. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for addiction. Furthermore, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, indicating its potential as a treatment for depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, making it a potential alternative to traditional pain medication. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have a low potential for abuse, making it a safer option for addiction research. However, one limitation of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)cyclohexanecarboxamide. One direction is to further investigate its potential as a non-opioid analgesic. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclopropylmethyl)cyclohexanecarboxamide for pain management. Furthermore, research is needed to determine the long-term effects of N-(cyclopropylmethyl)cyclohexanecarboxamide use. Another direction is to further investigate its potential as a treatment for addiction and depression. Additionally, research is needed to determine the optimal dosage and administration of N-(cyclopropylmethyl)cyclohexanecarboxamide for addiction and depression treatment. Finally, research is needed to investigate the potential side effects of N-(cyclopropylmethyl)cyclohexanecarboxamide use.
Métodos De Síntesis
The synthesis method for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethylamine. The resulting product is then purified through recrystallization. The final product is a white crystalline solid with a melting point of 107-109°C.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)cyclohexanecarboxamide has been used in various scientific research studies, including studies on pain management, addiction, and depression. N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have potential as a non-opioid analgesic, making it a promising alternative to traditional pain medication. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Furthermore, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have antidepressant effects, making it a potential treatment for depression.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYDUQWTZNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

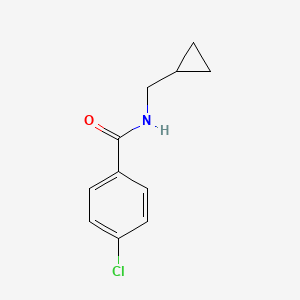
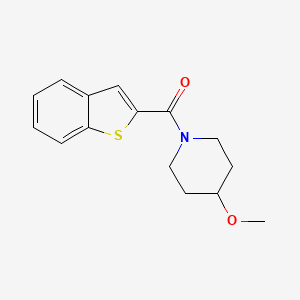
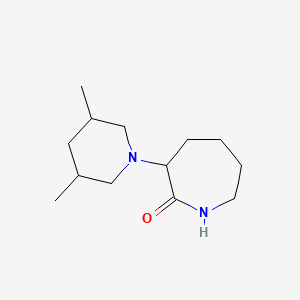
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
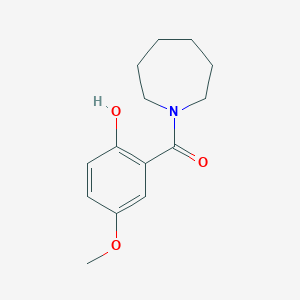
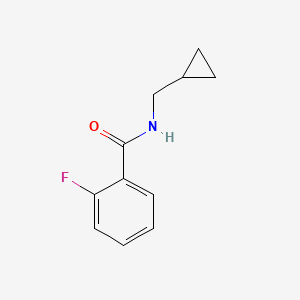
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
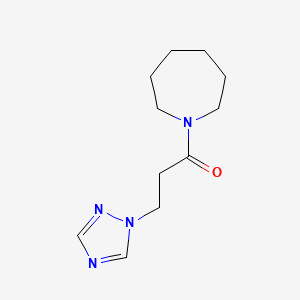
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
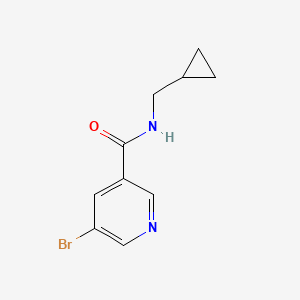
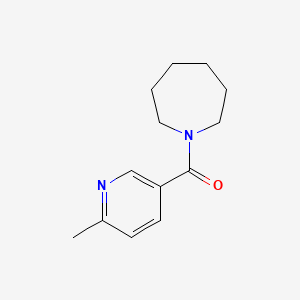
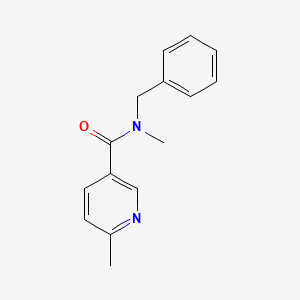
![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)